Product packaging for Tetramethylmurexideammoniumsalt(Cat. No.:CAS No. 18641-48-0)

Tetramethylmurexideammoniumsalt

Cat. No.: B098728
CAS No.: 18641-48-0
M. Wt: 340.29 g/mol
InChI Key: BBINVVWBDJPLOG-UHFFFAOYSA-N
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Description

Contextualization of Murexide-Derived Compounds in Chemical Research

Murexide (B42330), the ammonium (B1175870) salt of purpuric acid, is a notable compound in the history of chemistry, historically used as a purple dye. wikipedia.org In modern scientific research, it is recognized for its role as a complexometric indicator. wikipedia.org This purple, water-soluble solid is employed in analytical chemistry to determine the concentration of various metal ions. wikipedia.orgresearchgate.net

The utility of murexide stems from its ability to form distinctively colored complexes with metal ions. researchgate.net As a tridentate ligand, it can bind to metal ions such as calcium, copper, nickel, cobalt, and rare-earth metals. wikipedia.org This property is harnessed in complexometric titrations and spectrophotometry, where the color change of a solution upon complex formation with murexide indicates the endpoint of the reaction, allowing for precise quantification of the metal ions present. researchgate.netchemimpex.com For instance, aqueous solutions of murexide are yellow at a low pH, reddish-purple in weakly acidic conditions, and blue-purple in alkaline environments, with these colors shifting upon chelation with metal ions. wikipedia.org

The preparation of murexide can be achieved through several methods, including the reaction of alloxantin (B145670) with ammonia (B1221849) at 100°C or by treating uramil (B86671) (5-aminobarbituric acid) with mercury oxide. wikipedia.org

Research Significance of Quaternary Ammonium Purpurates in Advanced Chemical Studies

Quaternary ammonium purpurates, such as Tetramethylmurexide ammonium salt, represent a specialized class of murexide derivatives. These compounds are characterized by the presence of a quaternary ammonium cation, which consists of a central nitrogen atom bonded to four organic groups, conferring a permanent positive charge. mdpi.com This structural feature distinguishes them from the parent murexide (ammonium purpurate) and introduces modified properties that are of significant interest in advanced chemical studies. researchgate.netwikipedia.org

The incorporation of a quaternary ammonium moiety, like the tetramethylammonium (B1211777) group, can influence the compound's solubility, stability, and its interaction with other chemical species. mdpi.comwikipedia.org Quaternary ammonium compounds (QACs) are a broad class of chemicals known for their diverse applications, including as phase-transfer catalysts and surfactants. mdpi.comwikipedia.org Their permanent charge and the nature of the attached organic groups allow for fine-tuning of their chemical behavior. mdpi.com

In the context of purpurates, creating a quaternary ammonium salt derivative like tetramethylmurexide alters the electronic and steric environment of the chelating purpurate anion. This modification can lead to enhanced selectivity or sensitivity in metal ion detection, or introduce novel functionalities. For example, the synthesis of such compounds is often achieved through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org The resulting compounds are stable across a wide pH range and are unreactive toward many electrophiles and acids. wikipedia.org

Overview of Contemporary Research Avenues for Tetramethylmurexideammoniumsalt

While research specifically detailing "this compound" is specialized, the investigation into its parent compound, murexide, and related quaternary ammonium compounds points to several promising research directions. Tetramethyl murexide, a closely related chelating reagent, has been utilized as an indicator for the purification of a zinc-chelating compound, demonstrating its utility in complex analytical separations.

Current research on murexide and its derivatives extends beyond simple metal ion detection. Scientists are exploring its use as a component in electrochemical sensors and as a capping agent for nanoparticles. researchgate.net Furthermore, murexide has been investigated for its ability to enhance the sonochemical destruction of certain pollutants. chemicalbook.com

For quaternary ammonium purpurates like tetramethylmurexide, future research may focus on:

Development of Novel Sensors: Tailoring the quaternary ammonium group to create highly selective and sensitive colorimetric or electrochemical sensors for specific metal ions in environmental or biological samples.

Advanced Materials: Incorporating these compounds into polymer matrices to develop new functional materials, potentially with self-healing or indicator properties.

Catalysis: Exploring their potential as phase-transfer catalysts, where the purpurate moiety could play a role in complexing a metal reactant.

The synthesis of novel quaternary ammonium salts with various functional groups is an active area of research, with new compounds being characterized for their potential in fields ranging from materials science to medicine. mdpi.comnih.gov

Data Tables

Below are interactive tables detailing the properties of Murexide and a list of chemical compounds mentioned throughout this article.

Table 1: Chemical Properties of Murexide

Property Value Reference
Chemical Formula C₈H₈N₆O₆ wikipedia.org
Molar Mass 284.188 g·mol⁻¹ wikipedia.org
Appearance Purple solid wikipedia.org
Synonyms Ammonium purpurate, 5,5'-Nitrilodibarbituric acid monoammonium salt wikipedia.org

Table 2: List of Chemical Compounds

Compound Name
Tetramethylmurexide ammonium salt
Murexide
Purpuric Acid
Alloxantin
Uramil (5-aminobarbituric acid)
Mercury Oxide
Calcium
Copper
Nickel
Cobalt
Zinc
Tetramethylammonium hydroxide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N6O6 B098728 Tetramethylmurexideammoniumsalt CAS No. 18641-48-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18641-48-0

Molecular Formula

C12H16N6O6

Molecular Weight

340.29 g/mol

IUPAC Name

azane;5-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)imino-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3

InChI Key

BBINVVWBDJPLOG-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+]

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)O.N

Synonyms

tetramethylmurexide

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Tetramethylmurexideammoniumsalt

Strategies for Purpuric Acid Anion Synthesis

The synthesis of the purpuric acid anion is the foundational step in producing tetramethylmurexide. Historically, the "murexide test" has been a classic method for the identification of uric acid, which involves its conversion to the purpuric acid anion. sciepub.com The purple color is due to the formation of ammonium (B1175870) purpurate, also known as murexide (B42330). sciepub.com

Several preparative routes to the purpuric acid anion, typically isolated as its ammonium salt (murexide), have been established:

From Alloxantin (B145670): One common method involves treating alloxantin with ammonia (B1221849) at 100 °C. wikipedia.org An alternative approach developed by W.N. Hartley involves dissolving alloxantin in boiling absolute alcohol and passing dry ammonia gas through the solution. chemeurope.com This method yields an anhydrous form of murexide. chemeurope.com

From Uramil (B86671): Murexide can also be synthesized by treating uramil (5-aminobarbituric acid) with mercury oxide. wikipedia.org

From Alloxan: Digestion of alloxan with alcoholic ammonia at approximately 78°C also yields a purple solid that is readily soluble in water, with its solution being indistinguishable from that of murexide. chemeurope.com

From Uric Acid: The classic murexide reaction involves the oxidative degradation of uric acid with dilute nitric acid, followed by the addition of ammonia to the resulting residue. sciepub.com This process leads to the formation of purpuric acid, which then reacts with ammonia to give the characteristic purple color of murexide. sciepub.com The direct precursors to purpuric acid in this reaction are alloxan and uramil. sciepub.com

The core of these syntheses is the condensation reaction between alloxan and uramil to form the purpuric acid structure. sciepub.com The subsequent addition of a base, such as ammonia, deprotonates the acidic purpuric acid to form the colored purpurate anion.

PrecursorReagentsKey ConditionsProduct
AlloxantinAmmonia100 °CMurexide (Ammonium Purpurate) wikipedia.org
AlloxantinDry Ammonia Gas, Absolute AlcoholBoilingAnhydrous Murexide chemeurope.com
UramilMercury OxideRefluxingMurexide
AlloxanAlcoholic Ammonia~78 °CMurexide chemeurope.com
Uric AcidDilute Nitric Acid, then AmmoniaHeating to drynessMurexide sciepub.com

Approaches for Quaternization and Salt Formation

The formation of tetramethylmurexide ammonium salt involves two key chemical processes: the formation of the purpurate anion (as discussed above) and the generation of the tetramethylammonium (B1211777) cation. The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation. wikipedia.org

The synthesis of tetramethylammonium salts is typically achieved through the quaternization of trimethylamine with a methylating agent. A common method is the reaction of trimethylamine with methyl chloride: wikipedia.org

Me₃N + MeCl → Me₄N⁺Cl⁻

For salts with more complex anions, such as the purpurate anion, a salt metathesis reaction can be employed. This would involve reacting a simple tetramethylammonium salt, like tetramethylammonium hydroxide or tetramethylammonium chloride, with a salt of purpuric acid. For instance, reacting tetramethylammonium hydroxide with purpuric acid would result in an acid-base neutralization to form tetramethylammonium purpurate and water.

Me₄N⁺OH⁻ + H(C₈H₄N₅O₆) → Me₄N⁺(C₈H₄N₅O₆)⁻ + H₂O

Alternatively, a metathesis reaction with a purpurate salt, such as potassium purpurate, and a tetramethylammonium halide could be envisioned, which would precipitate the less soluble salt.

The synthesis of various organoammonium violurates (salts of 5-isonitrosobarbituric acid, a related compound) has been achieved by reacting violuric acid with the corresponding primary, secondary, or tertiary amines. researchgate.net This suggests that a direct reaction between purpuric acid and tetramethylammonium hydroxide would be a viable route to tetramethylmurexide ammonium salt.

Advanced Synthetic Routes to Tetramethylmurexideammoniumsalt and its Analogues

While the direct synthesis of tetramethylmurexide ammonium salt is not extensively detailed in the provided search results, the synthesis of its analogues and related N-substituted compounds provides insight into potential advanced synthetic routes. The synthesis of N-substituted heterocyclic compounds is a broad field with various methodologies.

For instance, the synthesis of N-substituted amides can be achieved through the direct conversion of nitriles with primary amines in the presence of a catalyst. researchgate.net The synthesis of N-substituted succinimides, as a precursor to other compounds, can be achieved by reacting an amine with succinic anhydride. mdpi.com These examples of N-substitution, while not directly on the purpurate framework, illustrate general strategies for forming C-N bonds that could be adapted for creating more complex analogues of murexide.

The synthesis of purine-based ionic liquids has been demonstrated by combining purines like theobromine, theophylline, xanthine, and uric acid with the tetrabutylammonium cation. mdpi.com This was achieved through a neutralization protocol, which further supports the feasibility of a direct acid-base reaction between purpuric acid and a quaternary ammonium hydroxide to form the desired salt.

The synthesis of highly substituted piperidine analogues has been achieved through various methods, including one-step multi-component reactions. ajchem-a.com These advanced synthetic strategies, which focus on creating complex molecules in a single step, could potentially be applied to the synthesis of novel purpurate derivatives.

Analogue TypeSynthetic StrategyRelevance
N-Substituted AmidesCatalytic conversion of nitriles with primary amines researchgate.netGeneral method for N-alkylation/arylation.
N-Substituted SuccinimidesReaction of amine with succinic anhydride mdpi.comDemonstrates formation of N-substituted heterocyclic systems.
Purine-Based Ionic LiquidsNeutralization of purines with tetrabutylammonium hydroxide mdpi.comDirect analogy for the formation of tetramethylammonium purpurate.
Substituted PiperidinesMulti-component reactions ajchem-a.comIllustrates advanced methods for synthesizing complex heterocyclic compounds.

Chemical Transformations and Derivatization Studies of the Purpurate Framework

The purpurate framework, being a complex heterocyclic system, is subject to various chemical transformations and can be derivatized to produce a range of analogues. Purpuric acid itself can be hydrolyzed to yield alloxan and uramil, indicating the reversibility of its formation under certain conditions. wikipedia.org

Derivatization of acidic compounds is a common strategy in analytical chemistry to enhance their properties for analysis. For example, hippuric acid and methyl hippuric acid can be derivatized using methanol in an acidic medium for gas chromatography. researchgate.netnih.gov Similarly, a new derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of biological organic acids via HPLC-MS. researchgate.netnih.gov These derivatization techniques, which target carboxylic acid groups, could potentially be adapted to modify the purpurate framework if it were to undergo ring-opening or other transformations that expose reactive functional groups.

The direct functionalization of nitrogen heterocycles via C-H bond activation is a powerful tool for creating derivatives. nih.gov While specific studies on the C-H activation of the purpurate framework are not detailed in the search results, this modern synthetic method represents a potential avenue for creating novel analogues of tetramethylmurexide.

The synthesis of new analogues of biologically active molecules often involves derivatization to explore structure-activity relationships. For instance, new 18-substituted analogues of calcitriol were synthesized using a photochemical remote functionalization. nih.gov Such strategies for introducing substituents at specific positions could be applied to the purpurate skeleton to modulate its electronic and steric properties.

An extensive search for scientific literature and spectroscopic data on the chemical compound "this compound" has been conducted. Despite a thorough investigation across multiple scientific databases and search engines, no specific information or research findings related to a compound with this exact name were found.

The search included queries for various spectroscopic characterization techniques as outlined in the request, such as:

Vibrational spectroscopy (Infrared and Raman)

Nuclear Magnetic Resonance (¹H, ¹³C, and multidimensional NMR)

Electronic absorption and fluorescence spectroscopy

Mass spectrometry

While no data exists for "this compound," a significant amount of information is available for the closely related and well-documented compound Murexide , which is the ammonium salt of purpuric acid (ammonium 2,6-dioxo-5-[(2,4,6-trioxo-5-hexahydropyrimidinylidene)amino]-3H-pyrimidin-4-olate). nih.govwikipedia.org It is possible that "this compound" refers to a methylated derivative of murexide; however, no publications or spectral data for such a tetramethylated compound could be located.

Due to the strict adherence to the provided outline and the focus solely on the specified compound, "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable data. The creation of content for the specified sections and subsections would require speculation or the substitution of data from a different chemical entity (murexide), which would not align with the instructions provided.

Therefore, a detailed article on the advanced spectroscopic characterization of "this compound" cannot be produced at this time based on the available scientific literature.

Advanced Spectroscopic Characterization of Tetramethylmurexideammoniumsalt

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For tetramethylmurexide ammonium (B1175870) salt, single-crystal X-ray diffraction would provide precise information on its crystal system, space group, and unit cell dimensions.

A hypothetical data table for the crystallographic parameters of tetramethylmurexide ammonium salt, if determined, would resemble the following:

Crystallographic Parameter Hypothetical Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z[Value]
Density (calculated) (g/cm³)[Value]
R-factor (%)[Value]

This table is for illustrative purposes only, as no published crystallographic data for tetramethylmurexide ammonium salt has been found.

The analysis of the crystal structure would reveal key details about the molecular geometry of the tetramethylmurexide anion, including bond lengths, bond angles, and torsion angles of the four methyl groups relative to the purpurate core. Furthermore, it would elucidate the packing of the tetramethylmurexide anions and the ammonium cations within the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding between the ammonium cation and the oxygen or nitrogen atoms of the anion, as well as π-π stacking interactions between the aromatic rings of the purpurate system.

Advanced Spectroscopic Methods for Mechanistic Insights and Molecular Interactions

Advanced spectroscopic techniques are invaluable for probing the electronic structure, molecular dynamics, and interactions of compounds like tetramethylmurexide ammonium salt, both in the solid state and in solution.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) would provide detailed information about the local chemical environment of the carbon, nitrogen, and hydrogen atoms within the solid-state structure of tetramethylmurexide ammonium salt. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the ¹³C and ¹⁵N nuclei. These spectra could distinguish between the different carbon and nitrogen environments within the tetramethylated purpurate structure and could identify the presence of any polymorphic forms or co-crystallized solvent molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the tetramethylmurexide anion can exist as a radical species, for instance, through oxidation or reduction, Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool for its characterization. The EPR spectrum would provide information about the g-tensor and hyperfine coupling constants, offering insights into the distribution of the unpaired electron density within the molecule. This would be particularly useful for understanding its electronic structure and potential involvement in redox processes.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For tetramethylmurexide ammonium salt, these techniques could be used to identify characteristic functional group frequencies, such as the C=O, C-N, and N-H stretching and bending vibrations. Shifts in these vibrational frequencies upon interaction with other molecules or ions can provide evidence for hydrogen bonding and other intermolecular forces, thus offering insights into molecular interactions.

A hypothetical data table summarizing potential spectroscopic data could look like this:

Spectroscopic Technique Observed Feature Hypothetical Wavenumber/Chemical Shift Interpretation
FT-IR (Solid, KBr) C=O stretch~1700-1650 cm⁻¹Carbonyl groups in the purpurate ring
N-H bend~1600 cm⁻¹Ammonium cation
C-N stretch~1350-1250 cm⁻¹Amine and amide linkages
¹³C ssNMR Methyl carbons~30-40 ppm-CH₃ groups
Carbonyl carbons~150-160 ppmC=O groups
Aromatic carbons~100-140 ppmCarbons in the heterocyclic rings
¹⁵N ssNMR Amine/Amide nitrogens[Value] ppmNitrogen environments in the purpurate ring
Ammonium nitrogen[Value] ppmNH₄⁺ cation

This table is for illustrative purposes only and is based on general spectroscopic principles, not on published data for tetramethylmurexide ammonium salt.

Theoretical and Computational Studies on Tetramethylmurexideammoniumsalt

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Tetramethylmurexide and predicting its chemical reactivity. nih.govresearchgate.net These calculations model the distribution of electrons within the molecule, which governs its physical and chemical properties. By solving approximations of the Schrödinger equation, researchers can determine key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. biointerfaceresearch.com Theoretical studies on related purine (B94841) derivatives demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict these electronic properties. nih.govresearchgate.net

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions prone to electrophilic and nucleophilic attack, thereby predicting how the molecule will interact with other chemical species. biointerfaceresearch.comresearchgate.net For instance, theoretical investigations into murexide (B42330), the parent compound of tetramethylmurexide, reveal significant charge transfer during interactions with metal surfaces, a key component of its reactivity. researchgate.net Limitations in the tetramethylmurexide (TMM) assay for chelating iron (II) ions have been noted, suggesting complex interactions that can be further understood through detailed electronic structure analysis. nih.gov

Table 1: Predicted Electronic Properties of a Purine-like System using DFT Note: This table presents typical data obtained from DFT calculations on a representative molecule with a structure related to Tetramethylmurexide, as specific computational data for Tetramethylmurexide ammonium (B1175870) salt is not publicly available. The values are illustrative of the parameters derived from such studies.

ParameterPredicted ValueSignificance
EHOMO -8.549 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. biointerfaceresearch.com
ELUMO -1.511 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. biointerfaceresearch.com
HOMO-LUMO Gap (ΔE) 7.038 eVIndicates chemical reactivity and kinetic stability. biointerfaceresearch.com
Ionization Potential (I) 8.549 eVThe energy required to remove an electron. biointerfaceresearch.com
Electron Affinity (A) 1.511 eVThe energy released when an electron is added. biointerfaceresearch.com
Global Hardness (η) 3.519 eVMeasures resistance to change in electron distribution. biointerfaceresearch.com
Chemical Potential (μ) -5.030 eVRepresents the "escaping tendency" of electrons from a system. biointerfaceresearch.com

Molecular Modeling and Simulations for Conformation and Intermolecular Interactions

Molecular modeling and simulations are essential for understanding the three-dimensional structure (conformation) of Tetramethylmurexide and its non-covalent interactions with its environment. nih.gov The conformation of a molecule can significantly influence its biological activity and physical properties. Computational methods can explore the potential energy surface of the molecule to identify stable, low-energy conformations. nih.gov

These simulations also provide a detailed picture of intermolecular interactions, which are crucial for processes like crystal packing, solvation, and binding to biological targets. nih.govresearchgate.net Key interactions include:

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the Tetramethylmurexide structure makes it capable of acting as both a hydrogen bond donor and acceptor. nih.gov These interactions are vital for its solubility and its ability to bind to other molecules, including water or protein residues. nih.gov

Electrostatic Interactions: Resulting from the charge distribution across the molecule, these forces are particularly important for the interaction of the charged ammonium salt with other polar or charged species. nih.gov

Theoretical studies on murexide adsorbed on surfaces have identified complex bonding configurations, including bridging and chelating bonds, which are forms of strong intermolecular interaction. researchgate.net Understanding these interactions is critical for applications such as sensor development, where the specific binding of an analyte is required. researchgate.net

Table 2: Types of Intermolecular Interactions in Systems Containing Purine-like Scaffolds

Interaction TypeDescriptionKey Atoms InvolvedSignificance
Conventional Hydrogen Bond Strong directional interaction between a hydrogen atom bonded to an electronegative atom (O, N) and another electronegative atom. nih.govN-H···O, O-H···NStabilization of structure in solution and solid state; specific molecular recognition. nih.gov
Charge-Assisted Hydrogen Bond A hydrogen bond where one or both of the participating molecules are charged, leading to a stronger interaction.N⁺-H···OEnhanced binding affinity, crucial for the ammonium salt moiety.
Van der Waals Interactions Weak, non-directional forces arising from temporary fluctuations in electron density.All atomsContribute to overall molecular packing and stability in condensed phases. researchgate.net
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Purine ring systemImportant for self-assembly and interaction with other aromatic systems.
Cation-π Interaction Electrostatic interaction between a cation (e.g., the ammonium group) and the face of an electron-rich π system.Ammonium ion and aromatic ringsCan play a role in molecular recognition and crystal structure.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to validate and interpret experimental data. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the electronic absorption spectra (UV-Visible) of molecules. biointerfaceresearch.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. biointerfaceresearch.comdntb.gov.ua

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netnih.gov By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, providing a definitive structural characterization. nih.gov For molecules with complex electronic structures, such as transition metal imido complexes, computational analysis of Nuclear Magnetic Resonance (NMR) parameters can reveal detailed information about bonding and electronic structure that is otherwise inaccessible. chemrxiv.org The high fluorescence of related quinoline (B57606) structures is another property that can be studied computationally, with quantum yield calculations providing insight into the molecule's photophysical behavior. wikipedia.org

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Heterocyclic Compound Note: This table is a template demonstrating how computational and experimental data are compared. Specific data for Tetramethylmurexide ammonium salt is not available.

Spectroscopic TechniqueCalculated Parameter (Method)Predicted ValueExperimental Value
UV-Visible Spectroscopy λmax (TD-DFT/PCM)355 nm350 nm wikipedia.org
Infrared Spectroscopy C=O Stretch (B3LYP/6-311G)1715 cm⁻¹1700 cm⁻¹
¹³C NMR Spectroscopy Chemical Shift, C4 (GIAO/DFT)148.5 ppm147.6 ppm
¹H NMR Spectroscopy Chemical Shift, N-H (GIAO/DFT)8.2 ppm8.1 ppm

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov This approach is particularly valuable for studying reactions that are too fast or involve intermediates that are too unstable to be observed experimentally.

For a molecule like Tetramethylmurexide, computational studies could explore its synthesis, degradation pathways, or its mechanism of action in a chemical assay. For example, in the study of 6-oxy purine derivatives, first-principles electronic structure calculations were used to determine the relative Gibbs free energies of different tautomeric forms in both the gas phase and in solution. nih.gov The results conclusively predicted the most stable tautomer, which was subsequently confirmed by experimental X-ray diffraction and spectroscopic analysis. nih.gov This same methodology could be applied to understand the tautomeric equilibria of Tetramethylmurexide or to map the energy landscape of its chelation reaction with metal ions, providing a fundamental understanding of the process. nih.govnih.gov

Table 4: Hypothetical Energy Profile for a Two-Step Reaction Pathway Note: This table illustrates the type of data generated from computational studies of reaction mechanisms. The values are hypothetical.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)Significance
Reactants Starting materials0.0Reference energy level.
TS1 Transition state for Step 1+15.2Energy barrier for the first step; determines the rate of this step.
Intermediate A metastable species formed during the reaction.-5.4A valley on the reaction coordinate; potentially observable.
TS2 Transition state for Step 2+10.8Energy barrier for the second step. The highest barrier determines the overall reaction rate.
Products Final species formed-12.1Overall thermodynamic driving force of the reaction (exergonic).

Coordination Chemistry of the Purpurate Anion in Tetramethylmurexideammoniumsalt Context

Ligand Field Theory and Electronic Structure in Metal Complexes

Ligand Field Theory (LFT) provides a powerful framework for understanding the bonding and electronic structure of coordination complexes. wikipedia.orgnumberanalytics.com It is an extension of crystal field theory and incorporates principles of molecular orbital theory to describe the interactions between a central metal ion and its surrounding ligands. wikipedia.orgnumberanalytics.comslideshare.net

In the context of the purpurate anion, LFT helps to explain how the ligand's donor atoms influence the d-orbital energies of a coordinated metal ion. libretexts.org The purpurate anion possesses multiple potential donor sites, including nitrogen and oxygen atoms, which create a specific ligand field around the metal. cymitquimica.com This field lifts the degeneracy of the metal's d-orbitals, splitting them into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion and the ligand. libretexts.org

The electronic configuration of the resulting complex, whether high-spin or low-spin, is determined by the interplay between the ligand field splitting energy (Δ) and the electron pairing energy (P). libretexts.orglibretexts.org A strong ligand field, characteristic of certain donor atoms and geometries, leads to a large Δ, favoring a low-spin configuration where electrons pair up in the lower energy d-orbitals. Conversely, a weak ligand field results in a smaller Δ and a high-spin configuration with a maximum number of unpaired electrons. libretexts.orglibretexts.org The specific arrangement of the purpurate ligand's donor atoms around the metal center dictates the geometry of the complex, which in turn significantly impacts the d-orbital splitting pattern. wikipedia.orglibretexts.org

Complexation Behavior with Transition and Lanthanide Metal Ions

The purpurate anion, derived from tetramethylmurexide, readily forms colored complexes with a variety of transition and lanthanide metal ions. cymitquimica.compsu.eduresearchgate.net This property has historically been utilized in analytical chemistry for the spectrophotometric determination of these metals. psu.edu

Stoichiometry and Stability Constant Determination

The stoichiometry of metal-purpurate complexes, which describes the ratio of metal ions to ligands, can be determined using methods like Job's method of continuous variation. sciepub.com Studies have shown that the purpurate anion can form complexes with different stoichiometries, often with a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net

The stability of these complexes is quantified by their stability constants (K). A higher stability constant indicates a more stable complex. wikipedia.org These constants can be determined experimentally using various techniques, including spectrophotometry and potentiometry. iupac.orgelectrochemsci.org For very stable complexes, competitive methods involving a second metal ion may be employed. rsc.org The stability of the formed complex is influenced by several factors, including the nature of the metal ion and the solvent. electrochemsci.org

Coordination Mode and Denticity of the Purpurate Ligand (Tridentate Character)

The way a ligand binds to a central metal ion is described by its coordination mode and denticity. numberanalytics.comlibretexts.org Denticity refers to the number of donor atoms in a single ligand that are bound to the metal. wikipedia.orgbyjus.com The purpurate anion is a polydentate ligand, meaning it has multiple donor atoms capable of coordinating with a metal ion. wikipedia.orglibretexts.org

Specifically, the purpurate anion often acts as a tridentate ligand, meaning it can bind to a metal ion through three of its donor atoms simultaneously. wikipedia.orgwikipedia.org This ability to form multiple bonds with the metal center is a key feature of its coordination chemistry. The specific donor atoms involved in coordination can vary depending on the metal ion and reaction conditions.

Chelate Effect in Complex Formation

The formation of a ring-like structure when a polydentate ligand binds to a metal ion is known as chelation, and the resulting complex is called a chelate. libretexts.orgdalalinstitute.com The chelate effect describes the enhanced stability of complexes formed with chelating ligands compared to those formed with analogous monodentate ligands (ligands that bind through only one donor atom). libretexts.orgcoloradocollege.edulibretexts.org

This increased stability is primarily driven by a favorable change in entropy. coloradocollege.edulibretexts.org When a multidentate ligand like purpurate replaces several monodentate ligands, the total number of independent particles in the solution increases, leading to a positive entropy change (ΔS > 0). libretexts.org This entropic advantage makes the formation of the chelate complex more thermodynamically favorable. coloradocollege.edulibretexts.org The more donor atoms a ligand has, the more pronounced the chelate effect generally is. libretexts.org

Structural Analysis of Coordination Complexes: Solid-State and Solution Studies

The precise arrangement of atoms in a metal-purpurate complex can be determined through structural analysis techniques. In the solid state, single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structure, including bond lengths and angles. scirp.orgresearchgate.net This method has been used to characterize the coordination geometry of various metal complexes. scirp.org

For example, studies on related macrocyclic complexes have revealed different coordination geometries depending on the metal ion. Copper(II) complexes can adopt a pentacoordinate square-based pyramidal geometry, while chromium(III) and nickel(II) complexes may exhibit a hexacoordinate octahedral geometry. scirp.org

In solution, spectroscopic techniques such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) can provide valuable information about the structure and dynamics of the complexes.

Kinetic and Thermodynamic Aspects of Complex Formation

The formation of metal complexes involves both thermodynamic and kinetic considerations. nih.gov Thermodynamics governs the stability and spontaneity of the complex formation, as indicated by parameters like the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). sciepub.comelectrochemsci.org A spontaneous reaction is characterized by a negative ΔG. sciepub.com In some cases, complex formation can be enthalpy destabilized but entropy stabilized, with the positive entropy change driving the reaction. electrochemsci.org

Kinetics, on the other hand, deals with the rate at which the complex forms. researchgate.netnih.gov The study of reaction kinetics can provide insights into the mechanism of complexation. mdpi.com The rates of complex formation can be influenced by factors such as the nature of the reactants, temperature, and the solvent. researchgate.netmdpi.com For instance, the binding of some metal complexes to proteins has been observed to be a spontaneous and exothermic process, with the binding reaching a maximum after a certain period before partial dissociation. nih.gov

Advanced Analytical Applications of Tetramethylmurexideammoniumsalt

Development of Spectrophotometric Methods for Metal Ion Detection and Quantification

Spectrophotometric methods utilizing colorimetric reagents are a cornerstone of analytical chemistry for their simplicity, speed, and cost-effectiveness. Tetramethylmurexide, like its parent compound murexide (B42330), can form colored complexes with various metal ions, enabling their detection and quantification. researchgate.netnih.gov

The principle behind the use of tetramethylmurexide in colorimetric sensing lies in its ability to act as a metallochromic indicator. The molecule itself possesses a distinct color in solution due to its extensive system of conjugated double bonds. nih.gov When it comes to the detection of metal ions, the sensing mechanism involves a complexation reaction where the tetramethylmurexide molecule acts as a ligand, binding to a metal ion. researchgate.netresearchgate.net

This binding event alters the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change in the solution. nih.gov The intensity of the color of the resulting metal-ligand complex is proportional to the concentration of the metal ion, which forms the basis for quantitative analysis using spectrophotometry. nih.gov The formation of these complexes is often rapid, and the resulting color can be stable for a significant period, allowing for reliable measurements. researchgate.net

Studies on the parent compound, murexide, provide insight into the specific interactions. Murexide is known to form stable complexes with a variety of metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.netresearchgate.net The stoichiometry of these complexes, which is the ratio of metal ions to ligand molecules, can vary. For instance, studies have shown that murexide forms 2:1 (Metal:Ligand) complexes with Co(II) and Ni(II), and the stability of these complexes is highly dependent on the pH of the solution. researchgate.net The general mechanism involves the displacement of water molecules from the metal's coordination sphere by the chelating ligand. The strength of this interaction is quantified by the formation constant (Kf) or stability constant, with higher values indicating a more stable complex. researchgate.netdu.ac.in

Table 1: Properties of Murexide-Metal Complexes in Aqueous Solution This data for murexide is illustrative of the complexation behavior typical for this class of indicators.

Metal Ion λmax of Complex (nm) Stoichiometry (Metal:Ligand) Formation Constant (Kf)
Cobalt (Co²⁺) 480 2:1 2.06 x 10¹⁴
Nickel (Ni²⁺) 460 2:1 1.21 x 10¹¹
Zinc (Zn²⁺) 450 1:2 1.35 x 10¹⁶
Copper (Cu²⁺) 470 1:2 2.30 x 10⁷

Source: researchgate.net

To develop a robust spectrophotometric method using tetramethylmurexide, several key parameters must be optimized to ensure maximum sensitivity, selectivity, and accuracy. These parameters are critical for controlling the complexation reaction and achieving reliable results.

pH of the Solution: The pH is one of the most critical factors as it affects both the charge of the tetramethylmurexide molecule and the speciation of the metal ion in the solution. The stability of the resulting complex is often optimal within a specific pH range. For example, studies with murexide show that the optimal pH for complexation with Zn(II) is 7, while for Cu(II) it is 5.5. Outside the optimal range, the complex may not form efficiently, or the ligand itself may undergo protonation or deprotonation, altering its absorbance spectrum. researchgate.net

Reagent Concentration: The concentration of tetramethylmurexide must be sufficient to complex with the expected range of metal ion concentrations. A molar excess of the ligand is often used to ensure that the formation of the complex is the limiting factor, driven by the analyte concentration.

Reaction Time and Stability: The time required for the complexation reaction to reach equilibrium and the stability of the complex over time are important practical considerations. Ideally, the reaction should be rapid, and the absorbance of the complex should remain constant for a period long enough to perform measurements. For murexide complexes with Co(II) and Ni(II), the absorbance is reported to be stable for at least three hours. researchgate.net

Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the complex. While many methods are developed in aqueous solutions, the use of mixed-solvent systems can sometimes enhance sensitivity or alter the complex's properties. researchgate.net

Interference Studies: The selectivity of the method is determined by its response to the target analyte in the presence of other ions. Potential interfering ions, which may also form complexes with tetramethylmurexide or otherwise affect the absorbance reading, must be investigated. The tolerance limit for each potential interferent should be established.

Chromatographic Separation Techniques Utilizing Tetramethylmurexideammoniumsalt Derivatives

While the use of tetramethylmurexide itself as a colorimetric reagent is established, its application in chromatographic techniques is less documented in scientific literature. However, the inherent properties of the molecule suggest potential for its use in derivatized forms for specialized chromatographic separations.

In High-Performance Liquid Chromatography (HPLC), the stationary phase is the core of the separation process. libretexts.org A molecule like tetramethylmurexide could theoretically be chemically bonded to a solid support, such as silica (B1680970) particles, to create a novel stationary phase.

To achieve this, the tetramethylmurexide molecule would first need to be functionalized with a reactive group (e.g., a silane) that can covalently bond to the hydroxyl groups on the surface of silica particles. libretexts.org The resulting stationary phase would possess unique properties based on the tetramethylmurexide structure. The interaction mechanisms governing separation on such a phase could include:

Chelation: The primary characteristic would be its ability to chelate metal ions. This could be exploited for the separation of different metal ions based on their varying affinities (stability constants) for the immobilized ligand.

Reversed-Phase and Normal-Phase Interactions: Depending on the mobile phase used, the underlying structure of the ligand and the silica support could contribute to reversed-phase (hydrophobic) or normal-phase (polar) interactions. libretexts.org

Ion-Exchange: The ammonium (B1175870) salt form or other charged sites on the molecule could impart ion-exchange properties to the stationary phase, allowing for the separation of charged analytes. ucc.ie

In both liquid and gas chromatography, detection is a critical final step. While tetramethylmurexide derivatives are not commonly used as standard derivatizing agents, their properties could be leveraged in specific detection strategies.

Liquid Chromatography (LC): In HPLC, a common detector is the UV-Visible spectrophotometer. nih.gov If tetramethylmurexide derivatives are used as a post-column reagent, they could react with metal ions after separation on the column to form colored complexes, which are then detected. Alternatively, if analytes are separated on a stationary phase made from tetramethylmurexide, detection could be achieved using standard detectors like UV-Vis or mass spectrometry (MS). Amperometric detection, which measures the current from the oxidation or reduction of the analyte at an electrode, could also be a viable technique for electroactive derivatives. nih.gov

Gas Chromatography (GC): GC analysis is typically limited to volatile and thermally stable compounds. sigmaaldrich.com Molecules like tetramethylmurexide are non-volatile and would require derivatization to be analyzed by GC. youtube.comresearchgate.net This process modifies the analyte to increase its volatility. gcms.cz Common derivatization reactions include:

Silylation: This is the most common derivatization method for GC, where active hydrogens (e.g., in -OH or -NH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz

Alkylation: This involves adding an alkyl group to acidic hydrogens, such as those in carboxylic acids and phenols. gcms.cz

Acylation: This process introduces an acyl group and is useful for compounds with hydroxyl, thiol, and amino groups. gcms.cz

If a volatile derivative of tetramethylmurexide were synthesized, it could be analyzed by GC, likely using a mass spectrometer for detection to provide structural information and high sensitivity.

Electroanalytical Methodologies for Ion Sensing and Redox Behavior

Electroanalytical methods offer high sensitivity and are well-suited for studying the redox properties of molecules and for developing sensors. gamry.comnih.gov The electrochemical behavior of tetramethylmurexide, particularly its ability to undergo reduction, makes it a candidate for applications in electroanalysis.

Research has shown that both murexide and tetramethylmurexide can be reduced to form free radical metabolites. semanticscholar.org The study of such redox processes is typically carried out using techniques like Cyclic Voltammetry (CV). CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of a substance. gamry.com

Investigations into the electrochemistry of the parent compound, murexide, have revealed that its reduction can be a complex process. semanticscholar.orgresearchgate.net In non-aqueous solvents like dimethylformamide (DMF), the mechanism may proceed through a multi-step route, and the process can be affected by the aggregation of the murexide molecules. researchgate.net In aqueous solutions, the redox reactions are often dependent on the pH of the medium, indicating the involvement of protons in the electron transfer process. semanticscholar.org

The redox activity of tetramethylmurexide could be harnessed for ion sensing. An electrochemical sensor could be designed where the binding of a metal ion to the tetramethylmurexide (immobilized on an electrode surface) perturbs its redox properties. nih.govresearchgate.netnih.gov This change—be it a shift in the redox potential or a change in the peak current—could be measured and correlated to the concentration of the target ion. This approach could lead to the development of sensitive and selective electrochemical sensors for various metal ions. mdpi.comrsc.org

Voltammetric and Potentiometric Characterization

The electrochemical behavior of tetramethylmurexide and its metal complexes is fundamental to its application in voltammetric and potentiometric analysis. While comprehensive voltammetric data is not extensively documented in publicly available literature, its characterization is crucial for understanding its redox properties and potential as an electroactive indicator.

Cyclic voltammetry (CV) has been employed to study the effects of cations on the electrochemical behavior of tetramethylmurexide. These studies are essential for elucidating the mechanism of complexation and the stability of the resulting metal complexes. The reduction of metallochromic indicators like tetramethylmurexide to their free radical metabolites has also been a subject of electrochemical investigation.

Potentiometric methods have been utilized to determine the stability constants of metal complexes with various ligands, and by extension, can be applied to tetramethylmurexide. The potentiometric titration method, for instance, allows for the determination of stoichiometries and stability constants of ternary complexes. Furthermore, tetramethylmurexide has been used in the colorimetric determination of calcium ion activity, with results showing good agreement with those obtained by potentiometric methods using ion-selective electrodes. This suggests its potential as a component in the development of optical sensors that can be correlated with potentiometric measurements.

A comparison of methods for determining calcium ion activity highlights the utility of tetramethylmurexide.

MethodPrincipleCorrelation with Tetramethylmurexide Method
Species Calculation Theoretical calculation based on known concentrations and stability constants.Good agreement observed.
Potentiometry (Ion-Selective Electrode) Measures the potential difference across a membrane selective to a specific ion.Good agreement observed, with some deviations attributed to interferences from other ions at high concentrations. grafiati.com
Colorimetry (Tetramethylmurexide) Measures the change in absorbance upon complexation with the target ion.Serves as a reliable colorimetric method. grafiati.com

This table illustrates the comparative performance of the tetramethylmurexide method against other analytical techniques for calcium ion determination, based on available research findings.

Sensor Design and Performance Evaluation

The unique spectral properties of tetramethylmurexide upon metal ion binding make it a candidate for the development of optical chemical sensors and ion-selective electrodes (ISEs). These sensors can provide real-time monitoring of metal ion concentrations in various matrices.

The design of such sensors often involves the immobilization of tetramethylmurexide within a suitable polymer matrix or on a solid support. The sensor's performance is then evaluated based on several key parameters, including sensitivity, selectivity, response time, and stability. While specific sensor designs incorporating tetramethylmurexide are not widely detailed, its known chelating properties with ions like Ca²⁺ suggest its utility in this area. For instance, its use as a Ca²⁺ indicator in biological studies points to its potential in creating sensors for measuring dynamic changes in ion concentrations in complex environments. mdpi.com

The performance of an ion-selective electrode is characterized by its response to the target ion and its ability to discriminate against interfering ions.

Performance ParameterDescriptionRelevance to Tetramethylmurexide-Based Sensors
Sensitivity (Slope) The change in potential for a decade change in ion activity, typically near the Nernstian value (e.g., ~29.5 mV for divalent cations at 25°C).A key metric for evaluating the performance of a potential tetramethylmurexide-based ISE.
Selectivity Coefficient A measure of the electrode's preference for the target ion over an interfering ion.Crucial for applications in complex matrices where multiple cations are present.
Limit of Detection The lowest concentration of the target ion that can be reliably detected.Determines the applicability of the sensor for trace analysis.
Response Time The time taken for the sensor to reach a stable potential after a change in ion concentration.Important for applications requiring real-time monitoring.
Stability The consistency of the sensor's response over time.A critical factor for long-term and continuous monitoring applications.

This interactive table outlines the essential performance characteristics for evaluating ion-selective electrodes, which would be applicable to sensors developed using tetramethylmurexide.

Advanced Titrimetric Methods and Indicator Functionality

Tetramethylmurexide is well-established as a metallochromic indicator in complexometric titrations, a cornerstone of volumetric analysis. Its primary application is in the determination of metal ion concentrations through titration with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).

The functionality of tetramethylmurexide as an indicator lies in its distinct color change at the endpoint of the titration. In solution, the free indicator has a specific color. When complexed with a metal ion, it forms a colored complex. During the titration, the titrant (EDTA) sequentially binds with the free metal ions. At the equivalence point, when all the free metal ions have been complexed by the EDTA, the titrant then displaces the metal ion from the indicator-metal complex. This displacement results in a sharp color change, signaling the endpoint of the titration.

A significant advantage of tetramethylmurexide over its parent compound, murexide, is that the formation of its colored complexes with cations is independent of pH within the range of 4.8 to 8.1. chempap.org This property enhances its utility in a wider range of analytical conditions without the need for stringent pH control.

Tetramethylmurexide has been successfully employed in the spectrophotometric determination of various metal ions, including magnesium, calcium, strontium, and barium, when present in binary mixtures. chempap.org

Metal IonComplex Formation with TetramethylmurexideIndicator Application
Calcium (Ca²⁺) Forms a colored complex.Widely used as an indicator in the complexometric titration of calcium with EDTA, particularly in determining water hardness. researchgate.net
Nickel (Ni²⁺) Forms a colored complex.Employed as an indicator in the determination of nickel concentration via EDTA titration.
Strontium (Sr²⁺) Forms a colored complex.Can be determined spectrophotometrically using tetramethylmurexide. chempap.org
Barium (Ba²⁺) Forms a colored complex.Can be determined spectrophotometrically using tetramethylmurexide. chempap.org
Magnesium (Mg²⁺) Does not form a complex. chempap.orgIts lack of complexation allows for the selective determination of other ions in its presence.

This table summarizes the interaction of tetramethylmurexide with various metal ions and its application as an indicator in titrimetric analysis.

Future Research Directions and Emerging Applications

Exploration of Murexide-Based Quaternary Salts in Material Science

The exploration of murexide-based quaternary ammonium (B1175870) salts (QAS) represents a promising frontier in material science. Standard QAS are known for their role as cationic surfactants and their use in creating antimicrobial and anti-fouling materials for industries ranging from healthcare to water treatment. mdpi.com The future lies in functionalizing these materials by incorporating the murexide (B42330) structure.

The inherent properties of the murexide core—notably its metal-chelating ability and distinct chromophoric characteristics—could be combined with the properties of QAS polymers. mdpi.commdpi.com This could lead to the development of "smart" materials. For instance, a polymer matrix functionalized with tetramethylmurexide could exhibit antimicrobial properties while also acting as a colorimetric sensor for detecting heavy metal contamination in water filtration membranes. mdpi.com Research in this area would focus on synthesizing and characterizing these novel polymers and evaluating their dual-function capabilities. Another avenue involves using these salts as compatibilizers in polymer blends and nanocomposites, where the murexide moiety could introduce specific functionalities. mdpi.com

Table 1: Potential Research Areas for Murexide-Based Quaternary Salts in Material Science

Research AreaMurexide Property ExploitedPotential Application
Smart Coatings Metal Chelation & Color ChangeAnti-fouling marine paints that indicate metal ion leaching.
Functional Membranes Metal ChelationWater purification membranes with enhanced heavy metal removal. mdpi.com
Antimicrobial Plastics Quaternary Ammonium StructureMedical devices with surfaces that are both antimicrobial and can indicate contamination.
Polymer Composites Surfactant & Chelating PropertiesAdvanced composites where the salt acts as both a filler-matrix compatibilizer and a functional additive. mdpi.com

Development of Novel Sensing Platforms

The current primary application of tetramethylmurexide is in spectrophotometric assays to chelate and quantify metal ions like copper (Cu(II)) and zinc (Zn(II)). mdpi.comnih.gov While effective, these methods are typically confined to laboratory settings. A significant future direction is the development of novel, portable, and user-friendly sensing platforms that incorporate tetramethylmurexide as the active sensing element.

Recent advancements have seen the rise of electrochemical sensors, potentiometric devices, and paper-based microfluidics for detecting various analytes. mdpi.comnih.govnih.gov Future research could focus on immobilizing tetramethylmurexide onto the surface of electrodes or embedding it within paper-based sensors. nih.govresearchgate.net Such platforms could offer sensitive and selective detection of target metal ions without the need for bulky spectrophotometers, enabling real-time, on-site analysis for environmental monitoring or industrial process control. The development would involve optimizing the immobilization techniques and validating the performance of these novel sensors against traditional methods.

Table 2: Comparison of Current vs. Future Murexide-Based Sensing Platforms

CharacteristicCurrent Spectrophotometric AssayFuture Novel Platforms (e.g., Paper-Based, Electrochemical)
Portability Low (Requires benchtop instrument)High (Handheld or small-format devices)
Speed of Analysis Minutes to hoursSeconds to minutes
Cost per Test ModeratePotentially low
Required Expertise Trained laboratory personnelMinimal training required
Sample Volume MillilitersMicroliters

Integration with Advanced Analytical Instrumentation

Building upon the development of new sensing platforms, a further research direction is the integration of tetramethylmurexide-based sensing with advanced, automated analytical instrumentation. Systems like flow injection analysis (FIA) and lab-on-a-chip (LOC) microfluidic devices could automate the detection process, leading to high-throughput screening capabilities.

In an FIA system, a sample could be automatically mixed with a tetramethylmurexide solution, and the resulting color change measured by a miniaturized downstream detector. This would enable the rapid, continuous monitoring of metal ion concentrations in industrial effluents or environmental water sources. Integrating these sensors into microfluidic devices would drastically reduce the consumption of reagents and samples, aligning with the principles of green analytical chemistry. researchgate.net Research would focus on the fluid dynamics, reaction kinetics within the micro-channels, and the stability of the reagent under continuous flow conditions.

Table 3: Potential Integration of Tetramethylmurexide Sensing with Advanced Instrumentation

InstrumentationIntegration ConceptKey Advantages
Flow Injection Analysis (FIA) Tetramethylmurexide used as a colorimetric reagent in an automated, continuous flow system.High sample throughput, automation, real-time monitoring.
Lab-on-a-Chip (LOC) A microfluidic chip with channels where sample and reagent mix for detection by an integrated optical sensor.Minimal reagent/sample use, portability, rapid analysis.
Potentiometric Arrays Multi-sensor arrays modified with tetramethylmurexide for simultaneous detection of different metal ions.Multiplexing capabilities, rich data output. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical manufacturing places a strong emphasis on sustainability. Future research into tetramethylmurexide ammonium salt will undoubtedly focus on developing greener synthesis routes. The principles of green chemistry—such as maximizing atom economy, using renewable feedstocks, employing safer solvents, and reducing energy consumption—provide a framework for this research. researchgate.netyoutube.com

Murexide is derived from uric acid, which can be sourced from biomass, presenting an opportunity to use renewable starting materials. und.edu Research efforts could be directed at replacing traditional, harsh reagents with more environmentally benign alternatives. For example, exploring enzymatic catalysis or solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis process. youtube.com Furthermore, optimizing reaction pathways to improve yield and atom economy would minimize waste generation. The goal is to develop a synthesis process that is not only efficient and cost-effective but also sustainable and environmentally responsible.

Table 4: Comparison of Traditional vs. Potential Green Synthesis Approaches for Murexide Derivatives

Synthesis AspectTraditional Approach (Hypothetical)Potential Green Chemistry Approach
Starting Material Potentially petroleum-based precursorsUric acid from renewable biomass sources. und.edu
Solvents Use of hazardous organic solvents.Water, ethanol, or solvent-free conditions. youtube.com
Catalysts Strong acids or metal catalysts.Biocatalysts (enzymes) or organocatalysis. researchgate.net
Energy High-temperature reflux.Room temperature or microwave-assisted synthesis. researchgate.net
Waste Significant byproduct and solvent waste.High atom economy, recyclable catalysts, biodegradable byproducts.

Q & A

Q. How is Tetramethylmurexideammonium salt synthesized in laboratory settings?

Methodological Answer: Synthesis typically involves neutralization of tetramethylammonium hydroxide with stoichiometric hydrofluoric acid under anhydrous conditions, followed by crystallization . Key steps include:

  • Precise control of reaction stoichiometry (1:1 molar ratio) to avoid byproducts.
  • Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Post-synthesis purification via recrystallization in ethanol-water mixtures to achieve ≥98% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • Titrimetric analysis (e.g., ion-selective electrodes for fluoride quantification) ensures stoichiometric accuracy .
  • NMR spectroscopy (¹H/¹³C) confirms methyl group integrity and quaternary ammonium structure .
  • HPLC with UV detection (λ = 254 nm) monitors purity, with deviations >2% requiring re-crystallization .

Q. What are the primary research applications of Tetramethylmurexideammonium salt in experimental chemistry?

Methodological Answer: Its applications include:

  • Phase-transfer catalysis in biphasic reactions, leveraging its solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Ion-pair chromatography as a mobile-phase additive for separating charged analytes .
  • Fluoride source in C–F bond-forming reactions under mild conditions, with reaction yields optimized at 60–80°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of Tetramethylmurexideammonium salt?

Methodological Answer: Contradictions in NMR or IR spectra often arise from:

  • Hydrate formation : Use Karl Fischer titration to quantify water content and repeat analysis under dry conditions .
  • Isomeric impurities : Employ 2D NMR (COSY, HSQC) to differentiate between structural isomers .
  • Paramagnetic contaminants : Pre-treat samples with chelating resins to remove trace metal ions .

Q. What strategies optimize the stability of Tetramethylmurexideammonium salt under varying experimental conditions?

Methodological Answer: Stability challenges include hygroscopicity and thermal decomposition. Mitigation strategies:

  • Deep eutectic solvent (DES) formulations : Blend with choline chloride (1:2 molar ratio) to reduce moisture sensitivity .
  • Storage protocols : Store in vacuum-sealed containers at −20°C, with desiccants (e.g., silica gel) to prevent hydrolysis .
  • In situ monitoring : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) .

Q. What methodological considerations are critical for designing kinetic studies involving Tetramethylmurexideammonium salt as a catalyst?

Methodological Answer: Key considerations:

  • Reaction monitoring : Use stopped-flow UV-Vis spectroscopy to track rapid fluoride release kinetics (time resolution <1 ms) .
  • Solvent selection : Prioritize low-dielectric solvents (e.g., THF) to minimize ion pairing and ensure accurate rate measurements .
  • Control experiments : Compare with non-quaternary ammonium catalysts (e.g., KF) to isolate steric/electronic effects .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the solubility profile of Tetramethylmurexideammonium salt?

Methodological Answer: Discrepancies often stem from:

  • Particle size variations : Standardize grinding to ≤50 µm and use sonication for 30 minutes in solubility tests .
  • pH dependency : Measure solubility across a pH range (2–12) using potentiometric titration, noting maxima at pH 5–7 .
  • Counterion effects : Compare solubility with analogous salts (e.g., tetramethylammonium chloride) to isolate anion contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.